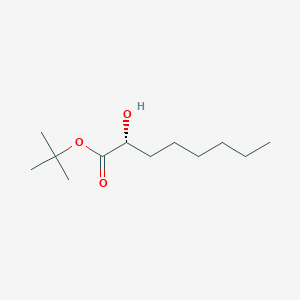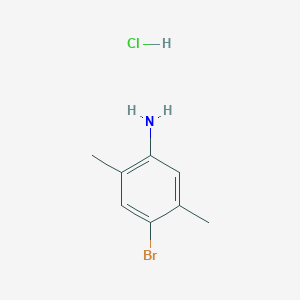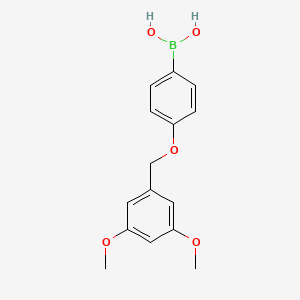
2-Chloro-5-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-1,1'-biphenyl is an aromatic compound that consists of two benzene rings connected by a single bond, with a chlorine atom and a nitro group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-1,1'-biphenyl typically involves the nitration of 2-chlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 2-Chloro-5-amino-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various biphenyl derivatives.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to understand the interactions of aromatic compounds with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-Chloro-5-nitro-1,1'-biphenyl exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine atom can participate in substitution reactions, modifying the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-nitrophenol: Similar in structure but with a hydroxyl group instead of a second benzene ring.
2-Chloro-4-nitroaniline: Contains an amino group instead of a second benzene ring.
2-Chloro-5-nitrobenzoic acid: Features a carboxyl group instead of a second benzene ring.
Uniqueness: 2-Chloro-5-nitro-1,1'-biphenyl is unique due to its biphenyl structure, which provides distinct electronic and steric properties compared to its monoaromatic counterparts. This uniqueness makes it valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C12H8ClNO2 |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
1-chloro-4-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
POLMDYPZWBMABD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Boronic acid,B-[2-(4-methoxyphenoxy)phenyl]-](/img/structure/B1499943.png)






![N,N-Bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine](/img/structure/B1499955.png)



